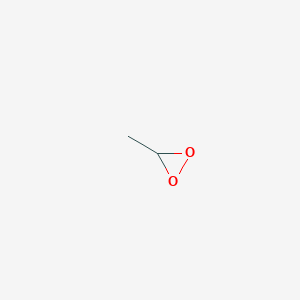

Methyldioxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldioxirane is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 60.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The search results do not contain information regarding the applications of the compound "Methyldioxirane", but they do contain information about "Dithis compound" and "Ethyl(methyl)dioxirane".

Dithis compound (DMDO) and ethyl(methyl)dioxirane are powerful oxidizing agents used in various chemical applications . DMDO is known for its selective oxidation properties, with the only byproduct being acetone, which is relatively innocuous .

Dithis compound Applications

Organic Synthesis DMDO is commonly used for the epoxidation of alkenes, offering a mild and effective method for oxidation that may not be achievable through other means . It displays a selectivity for electron-rich olefins and can oxidize primary amines to nitro compounds and sulfides to sulfoxides . It can also convert nitro compounds to carbonyl compounds via the Nef reaction .

Limonene Epoxidation DMDO is used in the homogeneous epoxidation of limonene for synthesizing limonene dioxide . The use of DMDO allows for the exclusion of additional organic solvents and reduces the amount of oxone needed for the epoxidation of pinenes and limonene . DMDO can be synthesized and isolated in acetone to epoxidize terpenes in a completely organic medium or through a microemulsion process using in situ-generated aqueous-phase DMDO .

Reagent for Oxidation Dithis compound is a powerful and selective oxidizing agent, commonly available as a dilute solution in acetone .

Assays for Dioxirane Content Several methods, such as iodometric titration, UV-visible techniques, and NMR, can determine the concentration of dioxirane groups in DMDO solutions . A common method involves adding a solution of dithis compound in acetone to a mixture of acetic acid and acetone, followed by a saturated aqueous solution of potassium iodide, and titrating the mixture with aqueous sodium thiosulfate .

Ethyl(methyl)dioxirane Applications

Thermal Decomposition Studies Ethyl(methyl)dioxirane (EMD) has been studied for its thermal decomposition products and kinetic regularities .

Methylene Diphosphonate Applications

While not a dioxirane, methylene diphosphonate (MDP) is a radiopharmaceutical with applications in nuclear medicine .

Bone Imaging MDP is commonly used in bone imaging . Studies have explored the stability and quality of MDP aliquots under different storage conditions, including ambient storage, to address logistical challenges in resource-constrained environments .

Radiochemical Purity Research indicates that MDP aliquots can maintain radiochemical purity (RCP) above the minimum requirement of 90% even when stored at ambient conditions . Purging with argon gas may further increase stability .

Properties

CAS No. |

70308-85-9 |

|---|---|

Molecular Formula |

C2H4O2 |

Molecular Weight |

60.05 g/mol |

IUPAC Name |

3-methyldioxirane |

InChI |

InChI=1S/C2H4O2/c1-2-3-4-2/h2H,1H3 |

InChI Key |

NOZLREUTKGWBPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1OO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.